molecular formula C19H14Cl2N2O6S2 B11027020 4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)benzenesulfonamide

4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)benzenesulfonamide

Cat. No.: B11027020
M. Wt: 501.4 g/mol
InChI Key: CTMHWFMVKCTANL-UHFFFAOYSA-N
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Description

4-Chloro-N-[(4-chlorophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-1-benzenesulfonamide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes multiple functional groups, such as chloro, sulfonyl, and nitro groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-1-benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Chlorination: The chlorination of the aromatic ring is carried out using chlorine gas or other chlorinating agents.

    Sulfonation: The sulfonyl group is introduced through sulfonation reactions using sulfur trioxide or chlorosulfonic acid.

    Coupling Reactions: The final step involves coupling the intermediate compounds through reactions such as amide bond formation, often facilitated by coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction conditions, and purification methods to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[(4-chlorophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-1-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of substituted sulfonamides.

Scientific Research Applications

4-Chloro-N-[(4-chlorophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-1-benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-1-benzenesulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group may also play a role in its biological activity, possibly through redox reactions that generate reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)-1-benzenesulfonamide
  • 4-Chloro-N-[(4-chlorophenyl)sulfonyl]-N-(5-nitrophenyl)-1-benzenesulfonamide

Uniqueness

4-Chloro-N-[(4-chlorophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-1-benzenesulfonamide is unique due to the presence of both chloro and nitro groups on the aromatic rings, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H14Cl2N2O6S2

Molecular Weight

501.4 g/mol

IUPAC Name

4-chloro-N-(4-chlorophenyl)sulfonyl-N-(2-methyl-5-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C19H14Cl2N2O6S2/c1-13-2-7-16(22(24)25)12-19(13)23(30(26,27)17-8-3-14(20)4-9-17)31(28,29)18-10-5-15(21)6-11-18/h2-12H,1H3

InChI Key

CTMHWFMVKCTANL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N(S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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